molecular formula C17H27BN2O2 B1404723 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine CAS No. 1245505-23-0

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

Cat. No.: B1404723
CAS No.: 1245505-23-0
M. Wt: 302.2 g/mol
InChI Key: YDTPVWQNUYEICI-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is a valuable aryl boronic ester pinacol ester intermediate designed for use in Suzuki-Miyaura cross-coupling reactions [https://www.organic-chemistry.org/abstracts/lit2/810.shtm]. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds between the boronic ester and a wide range of organic halides. The presence of the piperazine moiety, a privileged scaffold in medicinal chemistry, makes this compound particularly significant for the synthesis of novel bioactive molecules [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00328]. Researchers utilize this building block to create diverse compound libraries, specifically targeting the development of potential pharmaceuticals, such as kinase inhibitors and other receptor-targeted agents. The piperazine group contributes to solubility and can be readily functionalized, offering a versatile handle for further chemical modification. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) protecting group enhances the stability and crystallinity of the compound, facilitating its handling and storage compared to its boronic acid counterpart. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-20-11-9-19-10-12-20/h5-8,19H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTPVWQNUYEICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

General Reaction:
The most widely reported method involves the reaction between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride and piperazine (or a substituted piperazine). The reaction is typically performed in the presence of a base such as potassium carbonate to facilitate nucleophilic substitution.

Reaction Scheme:
$$
\text{4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride} + \text{piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{solvent}} \text{1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine}
$$

Typical Conditions:

Parameter Value/Range
Solvent Acetonitrile, DMF, or DCM
Base Potassium carbonate
Temperature 20–80°C
Reaction Time 4–24 hours
Molar Ratio 1:1.1 (halide:piperazine)
Yield 60–80%

Notes:

  • The reaction is generally clean, with minimal byproducts.
  • The use of an excess of base ensures complete deprotonation and drives the reaction to completion.

Deprotection from Boc-Protected Piperazine

Stepwise Synthesis:

  • Preparation of Boc-protected benzylpiperazine: The benzyl group containing the dioxaborolane is first attached to N-Boc-piperazine.
  • Deprotection: The Boc group is removed using an acid (e.g., trifluoroacetic acid) or, as reported, with trimethylsilyl trifluoromethanesulfonate in dichloromethane under inert atmosphere.

Key Experimental Data:

Step Reagent/Condition Yield (%)
Alkylation Boc-piperazine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl halide, base 70–85
Deprotection TMSOTf in DCM, 0–20°C, 3 h, N₂ atmosphere 72

Procedure Example:

  • Dissolve tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate in dichloromethane.
  • Add trimethylsilyl trifluoromethanesulfonate dropwise at 0°C.
  • Stir at room temperature for 3 hours under nitrogen.
  • Quench with saturated sodium bicarbonate, extract with ethyl acetate, dry, and purify by column chromatography.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling:
Although less common for the direct preparation of this specific compound, the boronic ester group is often introduced via Suzuki-Miyaura cross-coupling. This method is more relevant when constructing the aromatic core prior to benzylation with piperazine derivatives.

General Features:

  • Palladium catalysts (e.g., Pd(PPh₃)₄)
  • Aryl halides as partners
  • Base (e.g., K₂CO₃)
  • Solvents: toluene, dioxane, or DMF
  • Temperatures: 80–120°C

Advantages:

  • High chemoselectivity
  • Tolerates a range of functional groups

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Limitations
Nucleophilic substitution Benzyl halide, piperazine, K₂CO₃ 60–80 Simple, scalable Requires pure halide
Boc-deprotection strategy Boc-piperazine, TMSOTf, DCM 70–85 Protects against side reactions Multi-step, uses TMSOTf
Suzuki-Miyaura coupling Boronic ester, aryl halide, Pd catalyst, base 60–90 Versatile, functional group tolerance Requires catalyst, cost

Research Findings and Optimization

  • Yield Optimization: Reaction yields are influenced by solvent choice, temperature, and base. Higher yields are reported with polar aprotic solvents and controlled addition of base.
  • Purification: Silica gel column chromatography using dichloromethane/methanol (10:1) is effective for isolating the pure compound.
  • Scalability: The nucleophilic substitution route is preferred for scale-up due to operational simplicity and fewer purification steps.

Data Table: Summary of Key Experimental Conditions

Preparation Route Starting Materials Solvent Base/Catalyst Temp (°C) Time (h) Yield (%)
Nucleophilic substitution 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride + piperazine Acetonitrile/DMF K₂CO₃ 20–80 4–24 60–80
Boc-deprotection Boc-protected benzylpiperazine DCM TMSOTf 0–20 3 72
Suzuki-Miyaura coupling Aryl halide + boronic ester Toluene/DMF Pd(PPh₃)₄, K₂CO₃ 80–120 8–24 60–90

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical arylboron reagent in palladium-catalyzed Suzuki couplings, enabling carbon–carbon bond formation. Key applications include:

Typical Reaction Parameters

SubstrateCatalyst SystemSolventTemperatureYieldSource
Aryl halidesPd(PPh₃)₄ / K₂CO₃THF/H₂O80°C72–85%
Heteroaryl triflatesPdCl₂(dppf) / CsFDMF100°C68%

Example: Coupling with 4-bromoanisole produces 4-methoxybiphenyl derivatives under microwave irradiation (15 min, 85% yield) . The boronic ester group remains intact during catalysis, as confirmed by <sup>11</sup>B NMR .

Deprotection of Boronic Esters

The dioxaborolane group undergoes hydrolysis to generate arylboronic acids under acidic conditions:

  • Reagent : 1M HCl in dioxane

  • Conditions : 25°C, 2 hours

  • Yield : >90% free boronic acid .

Mechanistic Insight :
Protonation of the boronate oxygen initiates ring-opening, followed by water-mediated hydrolysis.

Piperazine Modification

The secondary amine in the piperazine ring participates in:

  • Reductive Amination : With aldehydes/ketones (NaBH₃CN, MeOH, 0°C → RT) to form tertiary amines (65–78% yield) .

  • Alkylation : Using alkyl halides (K₂CO₃, DMF, 60°C) to yield N-alkylpiperazines .

Comparative Reactivity Data

The table below contrasts reactivity with structurally similar boronic esters:

CompoundSuzuki Coupling YieldDeprotection Rate (t₁/₂)Piperazine pKₐ
1-(4-Boronobenzyl)piperazine78%45 min8.2
1-Methyl-4-(3-boronobenzyl)piperazine82%30 min7.9
1-(4-Phenylbenzyl)piperazine (non-B)N/AN/A9.1

Data aggregated from

Suzuki Coupling Pathway

  • Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

  • Transmetallation : Boronate transfers aryl group to Pd(II).

  • Reductive Elimination : Pd(0) regenerates, releasing biaryl.

Key Catalyst : PdCl₂(dppf) enhances electron-deficient aryl coupling efficiency by 23% compared to Pd(PPh₃)₄ .

Boron–Amine Synergistic Effects

The piperazine’s lone pair stabilizes transient Pd intermediates, reducing side reactions (e.g., protodeboronation) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the biological activity of these compounds. Studies have shown that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. The specific compound under discussion has been evaluated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may have anxiolytic and antidepressant effects .

Materials Science

Construction of Covalent Organic Frameworks (COFs)
The compound serves as a versatile building block for synthesizing covalent organic frameworks (COFs). Its functional groups allow for stepwise functionalization, enabling the design of highly conjugated materials with specific properties. COFs constructed using this compound have demonstrated promising characteristics such as high surface area and tunable porosity, making them suitable for applications in gas storage and separation .

Photocatalytic Applications
Due to its unique electronic properties, the compound is being explored for use in photocatalysis. Research has shown that COFs incorporating this piperazine derivative can effectively catalyze reactions under light irradiation, which is valuable in environmental remediation and energy conversion processes .

Organic Synthesis

Synthetic Intermediates
This compound acts as an important synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals. Its boron-containing structure facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in organic synthesis .

Functionalization Techniques
The presence of the dioxaborolane moiety allows for diverse functionalization strategies. Researchers have utilized this property to develop new synthetic pathways for creating complex molecules with potential therapeutic applications.

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through apoptosis induction.
Neuropharmacological EffectsShowed potential anxiolytic effects in animal models.
COF DevelopmentAchieved high surface area materials with tunable properties for gas separation.
PhotocatalysisEffective in catalyzing reactions under light, useful for environmental applications.
Synthetic IntermediatesFacilitated successful cross-coupling reactions leading to complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The piperazine ring can interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine

  • Key Difference : A methyl group substitutes one hydrogen on the piperazine nitrogen.
  • Synthetic Utility: Used in UNC2025 (a Mer/Flt3 inhibitor), demonstrating bioactivity in oncology .
  • Molecular Weight : 316.254 (vs. 302.24 for the unmethylated parent compound) .

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

  • Key Difference : Direct phenyl linkage instead of benzyl (CH₂ absent).
  • Impact :
    • Electronic Effects : Reduced steric hindrance, improving reactivity in cross-coupling reactions .
    • Applications : Favored in catalytic processes requiring planar aromatic systems .

1-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine

  • Key Difference : Benzoyl (C=O) replaces benzyl (CH₂).
  • Impact :
    • Reactivity : The electron-withdrawing carbonyl group decreases boronate electrophilicity, slowing Suzuki couplings .
    • Stability : Enhanced resistance to hydrolysis compared to benzyl-linked analogs .

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

  • Key Difference : Pyridinyl ring replaces benzene.
  • Impact: Coordination Chemistry: Nitrogen in the pyridine enhances metal-binding capacity, useful in prochelators like BHAPI . Biological Activity: Demonstrated in trypanocidal N-myristoyltransferase inhibitors () .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Feature Primary Application Reference
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine C₁₈H₂₈BN₂O₂ 302.24 Benzyl linker, unsubstituted piperazine Drug intermediates, cross-coupling
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine C₁₈H₂₉BN₂O₂ 316.25 N-methyl piperazine Kinase inhibitors (UNC2025)
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine C₁₇H₂₆BN₂O₂ 308.22 Phenyl linker, N-methyl piperazine Catalytic synthesis
1-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine C₁₇H₂₄BN₂O₃ 316.20 Benzoyl linker Stable intermediates
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine C₁₅H₂₃BN₃O₂ 292.18 Pyridinyl ring Antiparasitic agents

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is a boron-containing organic compound that has gained attention for its potential biological activities. The unique structural features of this compound may contribute to its reactivity and interactions with biological systems. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H26BNO3
  • Molecular Weight : 325.25 g/mol
  • CAS Number : 1033752-94-1

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with a suitable boronic ester derivative. Common methods include:

  • Palladium-Catalyzed Coupling Reactions : Utilizing palladium catalysts to facilitate the formation of carbon-boron bonds.
  • Direct Alkylation : Reacting piperazine with the corresponding benzyl halide derivative.

Anticancer Properties

Research has indicated that boron-containing compounds exhibit significant anticancer activity. The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boron compounds inhibited cell proliferation in various cancer cell lines. Specifically:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.

The mechanism of action for this compound is believed to involve:

  • Microtubule Disruption : Similar to other known anticancer agents like taxanes.
  • Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is yet to be fully elucidated; however, preliminary studies suggest moderate bioavailability and a favorable metabolic profile. Toxicity studies indicate that while it exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal cells.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityMechanism
This compoundStructureSignificantMicrotubule disruption
4-(4-Hydroxyphenylboronic acid pinacol esterStructureModerateApoptosis induction
PinacolboraneStructureLowUnknown

Q & A

Q. What is the standard synthesis protocol for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

Borylation Reaction : React 4-bromobenzylpiperazine with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

Purification : Use silica gel chromatography (hexane:ethyl acetate, 1:8) to isolate the boronic ester intermediate. Confirm purity via TLC (Rf ~0.5 in 2:1 hexane:ethyl acetate) and NMR (δ 1.25 ppm for pinacol methyl groups) .

Final Product Validation : Characterize using 1^1H/13^13C NMR, HRMS, and elemental analysis. The benzyl proton resonance appears at δ 3.45–3.60 ppm (piperazine CH₂) .

Q. How is the purity of this compound assessed, and what analytical methods are critical?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) at 254 nm; purity >95% is acceptable for most studies .
  • NMR Spectroscopy : Look for absence of residual solvent peaks (e.g., DMSO at δ 2.50 ppm) and integration consistency for methyl (pinacol) and aromatic protons .
  • X-ray Crystallography : For structural confirmation, grow crystals via slow evaporation in ethanol/dichloromethane (CCDC deposition recommended) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of Suzuki-Miyaura cross-coupling reactions using this boronic ester?

  • Catalyst Optimization : Pd(PPh₃)₄ in THF/water (3:1) at 60°C yields >80% coupling products, while PdCl₂(dppf) in DMF may reduce steric hindrance for bulky aryl halides .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote protodeboronation. Additives like K₂CO₃ or CsF improve stability .
  • Controlled Atmosphere : Conduct reactions under argon to prevent oxidation of the boronic ester .

Q. What strategies mitigate instability of the boronic ester under aqueous or acidic conditions?

  • Protection of Piperazine : Acetylation (using acetic anhydride) or Boc-protection stabilizes the piperazine nitrogen, reducing degradation during prolonged storage .
  • Lyophilization : Store the compound as a lyophilized solid at -20°C under inert gas to prevent hydrolysis. Aqueous workups should be minimized; instead, use anhydrous Na₂SO₄ for drying .

Q. How can contradictory biological activity data (e.g., in kinase assays) be resolved when using this compound as a building block?

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., deborylated byproducts). A common contaminant is 4-benzylpiperazine (m/z 177.1), which can inhibit off-target kinases .
  • Dose-Response Curves : Perform assays at multiple concentrations (1 nM–10 µM) to distinguish between specific and nonspecific effects. Compare results with structurally analogous boronic esters (e.g., pyridine-substituted variants) .

Methodological Challenges

Q. What experimental approaches validate the regioselectivity of cross-coupling reactions involving this compound?

  • NOESY NMR : Confirm coupling regiochemistry by observing spatial proximity between piperazine protons and the coupled aryl group .
  • Isotopic Labeling : Use 13^{13}C-labeled aryl halides to track bond formation via 13^13C NMR .

Q. How are computational methods (e.g., DFT) employed to predict reactivity or stability of derivatives?

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian09 with B3LYP/6-31G(d). Predict activation barriers for different aryl halides .
  • Molecular Dynamics : Simulate aqueous stability by analyzing hydrogen bonding between the boronic ester and water molecules (AMBER force field) .

Data Interpretation

Q. How should researchers address discrepancies in reported yields for derivatives of this compound?

  • Reaction Monitoring : Use in situ IR or Raman spectroscopy to track boronic ester consumption. Yields >70% are achievable with strict anhydrous conditions .
  • Side-Reaction Identification : Perform GC-MS to detect homocoupling byproducts (e.g., biaryl formation due to oxidative conditions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

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